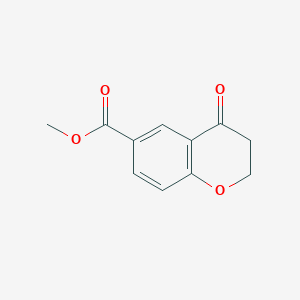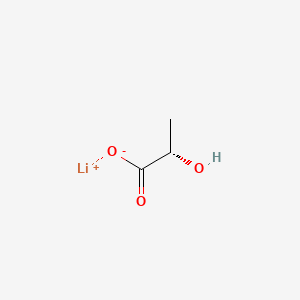
3',4'-Difluorobiphenyl-4-carboxylic acid
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 3’,4’-Difluorobiphenyl-4-carboxylic acid consists of a biphenyl core with two fluorine atoms and a carboxylic acid group .Physical And Chemical Properties Analysis
The physical and chemical properties of 3’,4’-Difluorobiphenyl-4-carboxylic acid include a molecular weight of 234.19800, a density of 1.333 g/cm3, and a boiling point of 372.157ºC at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
- Hansen, Perlovich, and Bauer-Brandl (2001) studied the hydrate of diflunisal, a derivative of 2′,4′-difluoro-4-hydroxybiphenyl-3-carboxylic acid. They noted the formation of a monoclinic crystal lattice with special channels occupied by water molecules (Hansen, Perlovich, & Bauer-Brandl, 2001).
Chemical Analysis Techniques
- Poboży et al. (2010) developed a reversed-phase HPLC method for perfluorinated carboxylic acids (PFCAs) based on derivatization, which could potentially be applied to the analysis of compounds like 3',4'-difluorobiphenyl-4-carboxylic acid (Poboży et al., 2010).
Materials Science and Engineering
- Qiu et al. (2020) discuss the use of tetra-carboxylic acid based metal-organic frameworks for electrocatalysis, which could be relevant for the application of 3',4'-difluorobiphenyl-4-carboxylic acid in similar frameworks (Qiu et al., 2020).
Synthesis and Characterization of Organometallic Compounds
- Ahmad et al. (2002) synthesized and characterized tri- and diorganotin(IV) carboxylates using 2′,4′-difluoro-4-hydroxy-[1,1′]-biphenyl-3-carboxylic acid, demonstrating its potential use in organometallic chemistry (Ahmad et al., 2002).
Environmental and Biological Sampling
- Andersen et al. (2008) provide insights into the toxicokinetics and modes of action of perfluoroalkyl acids (PFAAs), which includes compounds similar to 3',4'-difluorobiphenyl-4-carboxylic acid, used in environmental and biological samples (Andersen et al., 2008).
Chemical Synthesis
- Bertorello and Bertorello (1970) discussed the reaction between 3,3′-dibromo-4,4′-difluorobiphenyl and n-butyllithium, leading to the formation of 4,4′dif
Pharmaceutical Research
- Kim and Park (1996) determined the crystal structure of diflunisal, closely related to 3',4'-difluorobiphenyl-4-carboxylic acid, through X-ray diffraction, highlighting its significance in pharmaceutical research (Kim & Park, 1996).
Environmental Toxicology
- Liu and Goddard (2009) provided insights into the NMR chemical shifts of perfluorinated carboxylic acids, which could be relevant for the study of compounds like 3',4'-difluorobiphenyl-4-carboxylic acid in environmental toxicology (Liu & Goddard, 2009).
Organic Synthesis
- Wang et al. (2021) developed a method for the deoxyfluorination of carboxylic acids, which could be applicable to 3',4'-difluorobiphenyl-4-carboxylic acid, showcasing its potential in organic synthesis (Wang et al., 2021).
Catalysis
- Wang, Lu, and Ishihara (2018) discussed the use of a specific phenylboronic acid in catalyzing dehydrative amidation between carboxylic acids and amines, a process that
Eigenschaften
IUPAC Name |
4-(3,4-difluorophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-11-6-5-10(7-12(11)15)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZUPTTUUMOUPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648807 | |
| Record name | 3',4'-Difluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',4'-Difluorobiphenyl-4-carboxylic acid | |
CAS RN |
505082-81-5 | |
| Record name | 3',4'-Difluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 505082-81-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethanesulfonic acid, 2-[(4-formylphenyl)methylamino]-, sodium salt](/img/structure/B1593048.png)








